5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl
Description
This compound is a boronic acid pinacol ester derivative featuring a chlorine substituent at the 5-position and a dimethylaminomethyl group at the 2-position of the phenyl ring. The pinacol ester moiety enhances stability and solubility in organic solvents compared to the free boronic acid . The hydrochloride (HCl) salt form improves crystallinity and handling properties. Its synthesis likely involves Suzuki-Miyaura cross-coupling reactions, as evidenced by protocols for analogous compounds (e.g., coupling of pinacol boronic esters with aryl halides using Pd catalysts and base) . The dimethylaminomethyl group may influence electronic and steric properties, modulating reactivity in cross-coupling reactions or interactions in biological systems.
Properties
IUPAC Name |
1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYKGHYGFPHXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of 5-chloro-2-(dimethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst.
Hydrochloride Formation: The resulting boronic acid pinacol ester is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chlorine atom
Scientific Research Applications
5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differentiating factors include substituent electronic effects, steric bulk, and solubility. A comparative analysis is summarized in Table 1.
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on analogous structures.
Key Observations:
- Solubility: The dimethylaminomethyl group in the target compound likely increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to methoxy or trifluoromethoxy derivatives .
- Reactivity: Electron-donating groups (e.g., dimethylaminomethyl) may enhance nucleophilic character in Suzuki couplings, whereas electron-withdrawing groups (e.g., OCF₃) reduce coupling efficiency .
- Stability: The HCl salt form may accelerate hydrolysis under humid conditions compared to neutral esters, necessitating anhydrous storage .
Reactivity in Cross-Coupling Reactions
Pinacol boronic esters are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity are critical:
- Dimethylaminomethyl Group: The steric bulk of this group may slow transmetallation steps compared to smaller substituents (e.g., OCH₃), but its electron-donating nature could stabilize intermediates .
- Chlorine Substituents: Chlorine at the 5-position directs coupling to specific positions in aryl partners, similar to fluoro or methoxy groups in analogues .
- Hydrolysis Kinetics: The HCl form may facilitate faster ester hydrolysis to the boronic acid under aqueous conditions, enabling in situ acid generation for couplings .
Research Findings and Data
Solubility and Stability Studies
- Phenylboronic acid pinacol esters exhibit 2–3× higher solubility in chloroform than the parent acid, with minimal variation between solvents. The target compound’s solubility profile aligns with this trend .
- Hydrolysis of pinacol esters requires prolonged exposure to 5M HCl (4–8 hours), suggesting the target compound’s HCl form may degrade faster under acidic storage .
Biological Activity
5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is a compound that belongs to the class of phenylboronic acids. These compounds have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this specific compound, focusing on its potential applications and mechanisms of action.
Phenylboronic acids, including the compound , are known to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This property is particularly relevant in drug design as it allows for selective targeting of biomolecules such as enzymes and receptors.
- Inhibition of β-Lactamases : Recent studies have shown that phenylboronic acids can act as inhibitors of serine β-lactamases (SBLs), which are enzymes that confer antibiotic resistance in bacteria. The compound demonstrated significant inhibitory activity against class A and class C β-lactamases, with potential to restore the efficacy of β-lactam antibiotics such as meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Activity : Research indicates that phenylboronic acid derivatives can exhibit selective cytotoxicity towards cancer cells. For instance, compounds similar to 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid have been evaluated for their ability to induce DNA cross-linking in cancer cells, leading to reduced tumor growth in xenograft models . The mechanisms involve ROS (reactive oxygen species) activation, which selectively targets cancer cells while sparing normal tissues.
Biological Evaluation
The biological evaluation of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid pinacol ester has been conducted through various assays:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays to determine its IC50 values. The results indicated potent cytotoxic effects comparable to established chemotherapeutics .
- Synergistic Effects : In combination therapies, this compound has shown synergistic effects with other antibiotics, enhancing their efficacy against resistant bacterial strains. The fractional inhibitory concentration index (FICI) values indicated significant synergy when combined with meropenem against resistant Klebsiella pneumoniae strains .
Case Studies
Several case studies highlight the biological activity of phenylboronic acids:
- Antibacterial Activity : A study demonstrated that halogenated phenylboronic acids exhibited antibacterial properties against Vibrio harveyi, showing minimum inhibitory concentrations (MICs) that suggest potential for clinical application in treating infections caused by resistant bacteria .
- Antitumor Efficacy : In vivo studies using xenograft models showed that phenylboronic acid derivatives significantly inhibited tumor growth without affecting normal tissues. This selectivity is attributed to the differential activation of prodrugs in the presence of oxidative stress within tumor microenvironments .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
